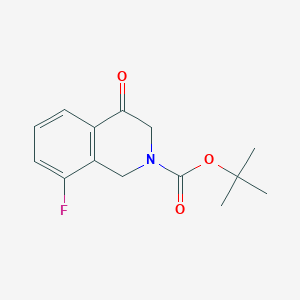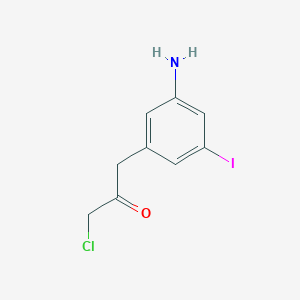
1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one is a chemical compound with the molecular formula C9H9ClINO. This compound is of interest due to its unique structure, which includes an amino group, an iodine atom, and a chloropropanone moiety. These functional groups make it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-5-iodophenol.
Chlorination: The phenol group is converted to a chloropropanone moiety using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Catalysts: Palladium (Pd) catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution: Formation of substituted derivatives.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of reduced products such as alcohols or amines.
科学的研究の応用
1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.
類似化合物との比較
Similar Compounds
1-(3-Amino-5-iodophenyl)-1-chloropropan-2-one: Similar structure but with a different position of the chlorine atom.
3-Amino-5-iodophenylmethanol: Lacks the chloropropanone moiety.
3-Amino-5-iodophenylacetic acid: Contains a carboxylic acid group instead of the chloropropanone moiety.
Uniqueness
1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential biological activity.
特性
分子式 |
C9H9ClINO |
|---|---|
分子量 |
309.53 g/mol |
IUPAC名 |
1-(3-amino-5-iodophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClINO/c10-5-9(13)3-6-1-7(11)4-8(12)2-6/h1-2,4H,3,5,12H2 |
InChIキー |
OGNPJCCTMWYOCV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N)I)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



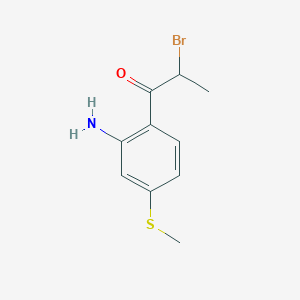
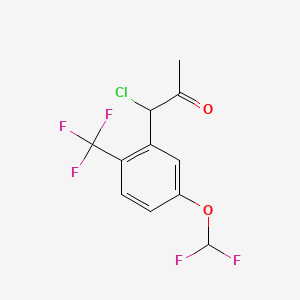
![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)

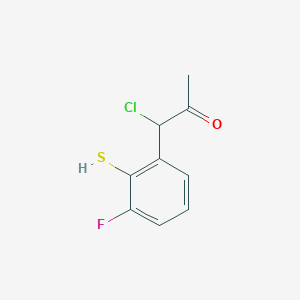

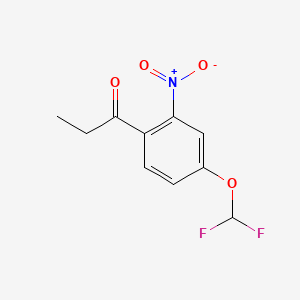

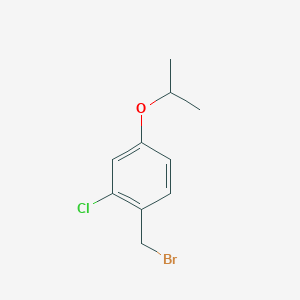
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)

![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
